molecular formula C23H21N5O5 B2399088 Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate CAS No. 1021020-69-8

Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate

Cat. No.: B2399088
CAS No.: 1021020-69-8
M. Wt: 447.451
InChI Key: BJJHWWAFECMJAU-UHFFFAOYSA-N
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Description

Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C23H21N5O5 and its molecular weight is 447.451. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate typically involves the following steps:

  • Starting with the preparation of the pyrazolo[1,5-d][1,2,4]triazine core through the condensation of appropriate precursors under controlled conditions.

  • Introducing the ethoxyphenyl group via an electrophilic aromatic substitution reaction.

  • Linking the core to the acetamido benzoate through a coupling reaction, facilitated by appropriate catalysts and reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound would necessitate scalable and efficient methods. This typically involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Process optimization is critical to ensure cost-effectiveness and sustainability in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate is known to undergo several types of chemical reactions including:

  • Oxidation: The ethoxyphenyl group can be oxidized under strong oxidizing conditions.

  • Reduction: The pyrazolo-triazine core can be selectively reduced under hydrogenation conditions.

  • Substitution: The ester group in methyl benzoate can undergo nucleophilic substitution to form various derivatives.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

  • Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

  • Substitution: Use of nucleophiles like alkoxides or amines under basic conditions.

Major Products Formed from These Reactions

  • Oxidation products: may include carboxylic acids or phenols.

  • Reduction products: often result in the formation of amines or reduced triazine derivatives.

  • Substitution products: vary widely, depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound serves as a valuable intermediate in organic synthesis, aiding in the development of complex molecules and pharmaceuticals.

Biology: In biological research, it has potential as a probe or reagent for studying enzyme interactions due to its unique structure and reactive sites.

Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.

Industry: Used in the formulation of specialty chemicals, dyes, and materials due to its stable chemical properties.

Mechanism of Action: The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyrazolo-triazine core is particularly known for its ability to inhibit specific enzymes, potentially disrupting metabolic or signaling pathways within cells. The ethoxyphenyl group enhances its binding affinity to these targets.

Similar Compounds

  • Methyl 2-(2-(8-(4-methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate: Similar structure with a methoxy group instead of an ethoxy group.

  • Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate derivatives: Compounds with variations in the ester or amido groups.

Uniqueness: The ethoxy group in this compound offers distinct steric and electronic effects, impacting its reactivity and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

methyl 2-[[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5/c1-3-33-16-10-8-15(9-11-16)19-12-20-22(30)27(24-14-28(20)26-19)13-21(29)25-18-7-5-4-6-17(18)23(31)32-2/h4-12,14H,3,13H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJHWWAFECMJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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